8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Description
Properties
IUPAC Name |
spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYZLKFWIMKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation Step
- Objective: Introduce a cyano group at the 3-position of the azabicyclo[3.2.1]octane core to yield 3-cyano-8-substituted derivatives.
- Reagents: Hydrogen cyanide generated in situ by reacting an inorganic cyanide salt (e.g., potassium cyanide or sodium cyanide) with a mineral acid (hydrochloric or sulfuric acid).
- Conditions:
- Temperature: Typically 0 to 20 °C (preferably around 0 °C) to control reactivity and minimize side reactions.
- Solvent: Water or water-organic solvent mixtures (e.g., water with diethyl ether, methyl tert-butyl ether, methanol, or toluene).
- Base: Cyanide anion acts as a nucleophile; ammonium chloride may be added to stabilize the reaction.
- Notes: Excess acid and cyanide are used to drive the reaction to completion. The reaction is carefully controlled to avoid degradation of sensitive intermediates.
Dehydration Step
- Objective: Convert the cyanated intermediate to an unsaturated or activated species suitable for subsequent reduction.
- Reagents: Acid chlorides such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or sulphuryl chloride.
- Catalysts/Additives: A suitable amine base with pKa 3–11 (e.g., pyridine, triethylamine, diisopropylethylamine) is used to neutralize HCl formed and facilitate the reaction.
- Conditions:
- Temperature: Elevated temperatures between 50 °C and the solvent's boiling point.
- Solvent: Excess acid chloride or amine solvent; polar aprotic solvents such as toluene, acetonitrile, or ethers may be used.
- Mechanism: The acid chloride activates the hydroxyl or amide group, promoting elimination of water and formation of an unsaturated intermediate.
Reduction Step
- Objective: Reduce the nitrile or unsaturated intermediate to the corresponding amine or lactam, completing the azaspiro ring formation.
- Methods:
- Metal-mediated reduction: Using magnesium in methanol at 0 °C to 20 °C.
- Borohydride reduction: Sodium or lithium borohydride in methanol, optionally with pyridine as a base, at elevated temperatures (50 °C to reflux).
- Catalytic hydrogenation: Using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at room temperature to 100 °C and pressures from 1 to 10 bar. Solvents include water, methanol, ethanol, toluene, or mixtures thereof.
- Notes: The choice of reduction method depends on substrate sensitivity and desired stereochemistry. Catalytic hydrogenation is preferred for cleaner conversions and scalability.
Formation of Hydrochloride Salt
- Objective: Isolate the compound as its hydrochloride salt to enhance stability, solubility, and handling.
- Method: Treat the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
- Notes: The hydrochloride salt is typically isolated by filtration and drying under controlled conditions to maintain purity.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyanation | KCN or NaCN + HCl or H2SO4, 0–20 °C, water/organic solvent | In situ HCN generation; controlled temp |
| 2 | Dehydration | SOCl2 or POCl3 + pyridine or triethylamine, 50–boiling °C | Acid chloride activates dehydration |
| 3 | Reduction | Mg/MeOH (0–20 °C), or NaBH4/MeOH + pyridine, or Pd/C + H2 | Choice depends on substrate and scale |
| 4 | Hydrochloride salt formation | HCl in ethanol or ether | Precipitation and isolation of hydrochloride |
Research Findings and Optimization
- Stabilization of Intermediates: Compounds formed during cyanation and dehydration are prone to degradation; addition of stabilizers such as small amounts of concentrated sulfuric acid can improve shelf-life and yield.
- Solvent Effects: Mixed solvent systems (e.g., toluene/methanol/water) facilitate catalytic hydrogenation by improving substrate solubility and catalyst efficiency.
- Temperature Control: Maintaining low temperatures during cyanation minimizes side reactions and improves selectivity.
- Catalyst Selection: Palladium on carbon is preferred for hydrogenation due to high activity and selectivity; other catalysts like platinum oxide or Raney nickel can be used depending on availability and cost considerations.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Bicyclic Systems
- Bicyclo[2.2.2]octane Derivatives: Compounds like (R)-3′-(3-methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one (BMS-933043) share a spiro-oxazolidinone moiety but differ in the bicyclic core (2.2.2 vs. 3.2.1). BMS-933043 is a potent α7 nicotinic acetylcholine receptor partial agonist with demonstrated cognitive-enhancing effects . Key Difference: The 3.2.1 bicyclo system in the target compound may offer improved metabolic stability due to reduced steric hindrance compared to the 2.2.2 analogue.
- Bicyclo[3.2.1]octane Variants: references 8-oxa-bicyclo[3.2.1]octane, which replaces the nitrogen atom in the target compound with oxygen. This substitution likely reduces basicity and alters solubility, favoring applications in non-polar environments .
Spiro Compounds with Heterocyclic Motifs
- 5-Azaspiro[3.4]octan-8-ol Hydrochloride (CAS 2309455-45-4): This compound features a smaller spiro system (3.4 octane vs. 3.2.1 octane) and a hydroxyl group instead of an oxazolidinone. The reduced ring size may decrease conformational rigidity, impacting target selectivity. Its hydrochloride salt, like the target compound, improves aqueous solubility for in vitro assays .
- Such features are absent in the target compound, suggesting divergent synthetic pathways and biological targets (e.g., antimicrobial vs. CNS applications) .
Building Blocks for Drug Discovery
PharmaBlock Sciences highlights bicyclo[2.2.1]heptanes and azabicyclo derivatives as key intermediates. For example, azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) shares a strained bicyclic structure but lacks the spiro-oxazolidinone group, limiting its utility in peptidomimetic design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The spiro junction in the target compound necessitates advanced cyclization techniques, contrasting with simpler bicyclo[2.2.1]heptane derivatives .
- Biological Potential: While BMS-933043 validates the therapeutic relevance of spiro-oxazolidinones, the target compound’s distinct bicyclo system may unlock new mechanisms, such as sigma receptor modulation or kinase inhibition.
- Supplier Landscape : Its availability from global suppliers (e.g., China, Germany) underscores its role in fragment-based drug discovery .
Biological Activity
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 218.68 g/mol
- CAS Number : 1949815-69-3
- IUPAC Name : (1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
The compound features a bicyclic framework fused with an oxazolidinone moiety, which contributes to its biological activity and versatility as a synthetic intermediate in drug development .
This compound exhibits its biological effects through various mechanisms:
- Enzyme Interaction : The compound has been shown to interact with multiple enzymes, influencing their activity by either inhibiting or activating their catalytic functions. This interaction often involves binding to active sites of enzymes .
- Cellular Effects : Studies indicate that this compound can induce cytotoxicity in specific cancer cell lines, suggesting potential applications as an anti-cancer agent. It influences cellular processes by altering cell signaling pathways and gene expression .
Biochemical Pathways
The compound's impact on biochemical pathways is significant:
- Metabolic Pathways : this compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate cellular metabolism .
- Gene Expression : The compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Research Findings and Case Studies
Research has demonstrated the potential of this compound in various applications:
-
Anti-Cancer Activity :
- A study showed that this compound exhibited selective cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent .
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound may possess antimicrobial activity, warranting further investigation into its efficacy against bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride | Diazirine ring instead of oxazolidinone | Potentially similar but distinct activity profile |
| 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride | Imidazolidine ring | Used in similar research applications |
The unique oxazolidinone ring in this compound imparts distinct chemical and biological properties compared to related compounds, making it particularly valuable for drug design .
Q & A
Q. What synthetic strategies are commonly employed to construct the 8-azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one scaffold?
The synthesis typically involves chiral resolution and photochemical cycloaddition to form the bicyclo[3.2.1]octane core. For example, Macor et al. (2004) developed a chiral synthesis using aza-bicyclo intermediates and oxazolidinone ring closure under mild acidic conditions . Key steps include stereoselective spirocyclization and hydrochloride salt formation via ion-exchange chromatography.
Q. How is the conformational rigidity of this compound validated experimentally?
X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy are critical. The bicyclo[3.2.1]octane system restricts rotational freedom, while the oxazolidinone ring adopts a fixed chair conformation. Comparative studies with analogous spiro compounds (e.g., BMS-933043 derivatives) highlight the role of spiro junctions in stabilizing bioactive conformations .
Q. What receptor targets are associated with 8-azaspiro[bicyclo[3.2.1]octane derivatives?
These compounds are potent α7 nicotinic acetylcholine receptor (α7 nAChR) agonists/partial agonists. Radioligand binding assays (e.g., [³H]MLA competition) and electrophysiological studies in Xenopus oocytes confirm selectivity for α7 over other nAChR subtypes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported α7 nAChR affinity data across structurally similar analogs?
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). A systematic approach includes:
Q. What methodologies are recommended for assessing in vivo cognitive enhancement potential?
Preclinical models include:
- Novel Object Recognition (NOR) in rodents to evaluate memory retention.
- Auditory Sensory Gating tests to measure α7-mediated inhibition of P20-N40 responses.
- Pharmacokinetic profiling (e.g., brain-to-plasma ratios via LC-MS/MS) to ensure CNS penetration .
Q. How can structure-activity relationships (SAR) be optimized for improved metabolic stability?
Q. What computational tools are effective for predicting the stability of bicyclo[3.2.1]octane derivatives?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates bond dissociation energies (BDEs) and electrostatic potentials to predict thermal/oxidative stability. Molecular dynamics (MD) simulations further assess conformational flexibility under physiological conditions .
Methodological Tables
Table 1. Key Pharmacological Parameters for α7 nAChR Agonists
| Compound | EC₅₀ (nM) | Efficacy (% ACh) | Brain Penetration (B/P Ratio) | Reference |
|---|---|---|---|---|
| 8-Azaspiro[bicyclo...HCl | 12 ± 3 | 85 ± 5 | 0.8 | |
| BMS-933043 | 8 ± 2 | 92 ± 4 | 1.2 |
Table 2. Synthetic Yield Optimization
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | DCM, TFA, 0°C, 12 h | 65 | 98.5 |
| Hydrochloride Formation | HCl/Et₂O, RT, 2 h | 89 | 99.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
